4-{[(Benzyloxy)carbonyl]amino}-3-(4-chlorophenyl)butanoic acid
Description
4-{[(Benzyloxy)carbonyl]amino}-3-(4-chlorophenyl)butanoic acid is an organic compound with the molecular formula C18H18ClNO4. This compound is characterized by the presence of a benzyloxycarbonyl group, an amino group, and a chlorophenyl group attached to a butanoic acid backbone. It is used in various chemical and biological research applications due to its unique structural properties.
Properties
IUPAC Name |
3-(4-chlorophenyl)-4-(phenylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO4/c19-16-8-6-14(7-9-16)15(10-17(21)22)11-20-18(23)24-12-13-4-2-1-3-5-13/h1-9,15H,10-12H2,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFFATUNMKIFTNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(CC(=O)O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{[(Benzyloxy)carbonyl]amino}-3-(4-chlorophenyl)butanoic acid typically involves the following steps:
Protection of the amino group: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.
Formation of the butanoic acid backbone: The protected amino group is then reacted with a suitable precursor to form the butanoic acid backbone.
Introduction of the chlorophenyl group: The chlorophenyl group is introduced through a substitution reaction, often using a chlorinated aromatic compound as the reagent.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
- Use of automated reactors for precise control of reaction parameters.
- Implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-{[(Benzyloxy)carbonyl]amino}-3-(4-chlorophenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the benzyloxycarbonyl protecting group, revealing the free amino group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products:
Oxidation: Products may include carboxylic acids or ketones, depending on the reaction conditions.
Reduction: The primary product is the free amino derivative of the compound.
Substitution: Substituted derivatives with various functional groups attached to the chlorophenyl ring.
Scientific Research Applications
4-{[(Benzyloxy)carbonyl]amino}-3-(4-chlorophenyl)butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of 4-{[(Benzyloxy)carbonyl]amino}-3-(4-chlorophenyl)butanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
4-{[(Benzyloxy)carbonyl]amino}butanoic acid: Lacks the chlorophenyl group, making it less hydrophobic and potentially altering its biological activity.
3-(4-Chlorophenyl)butanoic acid: Lacks the benzyloxycarbonyl and amino groups, which may affect its reactivity and applications.
Uniqueness: 4-{[(Benzyloxy)carbonyl]amino}-3-(4-chlorophenyl)butanoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Biological Activity
4-{[(Benzyloxy)carbonyl]amino}-3-(4-chlorophenyl)butanoic acid, also known as Z-D-Tyr-OH, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H18ClNO4. Its structure features a benzyloxycarbonyl group attached to an amino acid backbone, which is significant for its biological interactions.
- Inhibition of Enzymatic Activity : The compound exhibits inhibitory effects on certain enzymes involved in metabolic pathways, which may contribute to its therapeutic potential.
- Receptor Interactions : It has been shown to interact with specific receptors, influencing cellular signaling pathways that regulate various physiological processes.
Efficacy in Biological Systems
- Antitumor Activity : Research indicates that this compound may demonstrate cytotoxic effects against various cancer cell lines. For instance, studies have reported IC50 values indicating potent activity against glioma cells, suggesting its potential as an anticancer agent .
- Antimicrobial Properties : Preliminary investigations suggest that it possesses antimicrobial activity against certain bacterial strains, although further studies are needed to quantify this effect.
Case Study 1: Antitumor Efficacy
In a study examining the effects of this compound on glioma cells:
- Methodology : The compound was tested on human glioma cell lines using MTT assays to determine cell viability.
- Findings : The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with an IC50 value of approximately 5 µM. This suggests a strong potential for development as an anticancer therapeutic agent .
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of the compound:
- Methodology : The compound was tested against Staphylococcus aureus and Escherichia coli using disk diffusion methods.
- Results : Zones of inhibition were observed, with the compound showing greater efficacy against Staphylococcus aureus compared to E. coli. The minimum inhibitory concentration (MIC) was determined to be around 12.5 µg/mL .
Data Summary
| Biological Activity | Observations | IC50/MIC Values |
|---|---|---|
| Antitumor Activity | Significant reduction in glioma cell viability | IC50 ~ 5 µM |
| Antimicrobial Activity | Effective against Staphylococcus aureus | MIC ~ 12.5 µg/mL |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-{[(Benzyloxy)carbonyl]amino}-3-(4-chlorophenyl)butanoic acid, and how can reaction yields be optimized?
- Methodology : Start with a nucleophilic substitution or coupling reaction using 4-chlorophenyl precursors. For example, describes refluxing 4-chloroquinoline derivatives with amino-substituted benzoic acids in ethanol under acidic conditions (HCl catalysis) . Optimize yields by controlling stoichiometry (1.1:1 molar ratio of nucleophile to electrophile) and reaction time (2–4 hours). Purify via recrystallization in methanol or column chromatography for higher purity (>95%) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?
- Methodology : Use and NMR (400 MHz, DMSO- or CDCl) to confirm backbone structure and substituent positions. For example, aromatic protons in the 4-chlorophenyl group appear as doublets at δ 7.2–7.4 ppm, while the benzyloxy carbonyl group shows singlet peaks near δ 5.1–5.3 ppm . Resolve overlapping signals (e.g., C4 and C6 carbons) using 2D NMR (HSQC, HMBC) or high-resolution mass spectrometry (HRMS) for molecular weight validation .
Q. How does the solubility profile of this compound impact formulation for in vitro assays?
- Methodology : Test solubility in polar (DMSO, ethanol) and aqueous buffers (PBS at pH 7.4). notes that fluorinated analogs exhibit reduced solubility in water due to hydrophobic aryl groups; pre-dissolve in DMSO (10–50 mM stock) and dilute in assay buffers to avoid precipitation . For stability, store lyophilized samples at -20°C and monitor degradation via HPLC over 48 hours .
Advanced Research Questions
Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound’s biological targets?
- Methodology : Synthesize analogs with modified substituents (e.g., replacing the benzyloxy group with methoxy or trifluoromethyl groups) and evaluate inhibitory activity. demonstrates SAR for quinoline derivatives, where electron-withdrawing groups (e.g., -CF) enhance binding to enzymes like kinases (IC = 11.38 ± 1.89 μM) . Use molecular docking (e.g., AutoDock Vina) to predict interactions with active sites, prioritizing residues with hydrophobic or π-π stacking potential .
Q. How can computational modeling resolve contradictions in reported bioactivity data?
- Methodology : Perform molecular dynamics simulations (GROMACS, AMBER) to assess binding stability under physiological conditions. For example, highlights discrepancies in cyclohexylamino-substituted analogs’ activity; simulations reveal conformational flexibility in the prop-1-en-1-yl moiety, which may explain variable IC values . Validate with alanine-scanning mutagenesis of target proteins to identify critical binding residues .
Q. What advanced purification techniques address challenges in isolating stereoisomers of this compound?
- Methodology : Use chiral HPLC (e.g., Chiralpak IA column) with hexane:isopropanol (90:10) mobile phase to separate enantiomers. reports >99% enantiomeric excess (ee) for 4-(2-chlorophenoxy)butanoic acid analogs using preparative SFC (supercritical fluid chromatography) . Confirm purity via circular dichroism (CD) spectroscopy or X-ray crystallography for absolute configuration .
Data Contradictions and Resolution
Q. Why do different studies report conflicting melting points for structurally similar derivatives?
- Analysis : Variations arise from polymorphic forms or impurities. For example, lists mp 67–69°C for 4-(4-bromophenyl)butanoic acid, while reports 62–64°C for a chlorophenyl analog. Characterize thermal behavior via differential scanning calorimetry (DSC) to identify polymorphs and standardize recrystallization solvents (e.g., methanol vs. acetone) .
Methodological Tables
| Key NMR Assignments | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| 4-Chlorophenyl protons | 7.2–7.4 | Doublet |
| Benzyloxy carbonyl (-OCHCH) | 5.1–5.3 | Singlet |
| Butanoic acid (-COOH) | 12.1 (broad) | - |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
